4-(5-chloro-2-methoxybenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
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Overview
Description
4-(5-CHLORO-2-METHOXYBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-CHLORO-2-METHOXYBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxybenzyl chloride and 2,3-dihydro-1,4-benzodioxin-6-amine.
Formation of Intermediate: The benzyl chloride is reacted with piperazine to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with the benzodioxin-6-amine under appropriate conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-CHLORO-2-METHOXYBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-2-methoxybenzyl)-1-piperazinecarboxamide: Lacks the benzodioxin moiety.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide: Lacks the chloromethoxybenzyl group.
Uniqueness
4-(5-CHLORO-2-METHOXYBENZYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PIPERAZINECARBOXAMIDE is unique due to the presence of both the chloromethoxybenzyl and benzodioxin moieties, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C21H24ClN3O4 |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-27-18-4-2-16(22)12-15(18)14-24-6-8-25(9-7-24)21(26)23-17-3-5-19-20(13-17)29-11-10-28-19/h2-5,12-13H,6-11,14H2,1H3,(H,23,26) |
InChI Key |
RXGIWFTZCXYGME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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